molecular formula C9H9NO4 B1587197 6-(Ethoxycarbonyl)picolinic acid CAS No. 21855-16-3

6-(Ethoxycarbonyl)picolinic acid

Cat. No. B1587197
CAS RN: 21855-16-3
M. Wt: 195.17 g/mol
InChI Key: MFCXAUVIKVGIFK-UHFFFAOYSA-N
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Description

6-(Ethoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C9H9NO4 . It is used in various fields of research .


Physical And Chemical Properties Analysis

6-(Ethoxycarbonyl)picolinic acid is a solid at room temperature . It has a molecular weight of 195.17 . More specific physical and chemical properties are not well-documented in the available literature.

Scientific Research Applications

Hydrolysis and Intramolecular Reactions

Research has shown that certain derivatives of picolinic acid, including di(ethoxycarbonyl)pyridine N-oxides, undergo hydrolysis to yield monoesters of picolinic acid N-oxides. This hydrolysis is influenced by intramolecular hydrogen bonds, which selectively target the ethoxycarbonyl group at specific positions. This process demonstrates the chemical reactivity and potential applications of derivatives like 6-(ethoxycarbonyl)picolinic acid in synthetic organic chemistry (Brycki, Brzeziński, & Olejnik, 1989).

Biodegradation and Environmental Implications

Picolinic acid derivatives are significant in the context of environmental science due to their biodegradability. For instance, studies have shown that certain bacteria, such as Rhodococcus sp., can utilize picolinic acid derivatives as carbon sources, degrading them into less harmful substances. This research has implications for bioremediation techniques and environmental management (Zhang et al., 2019).

Coordination Chemistry

Picolinic acid derivatives, including 6-(ethoxycarbonyl)picolinic acid, have been studied for their coordination chemistry with various metals. These compounds can form complex structures with metals, indicating their potential use in the development of new materials and catalysts (Comba et al., 2016).

Sensitizers in Photophysical Applications

Derivatives of picolinic acid have been utilized as sensitizers for certain lanthanide ions like europium and terbium. These compounds enhance the luminescent properties of these ions, which can be leveraged in various photophysical applications, such as in lighting and display technologies (Andres & Chauvin, 2011).

Microbial Degradation Pathways

Studies have also focused on the microbial degradation pathways of picolinic acid, which involve the conversion of picolinic acid into various metabolites. Understanding these pathways is important for both environmental science and microbiology (Qiu et al., 2018).

Magnetic Properties in Complexes

The magnetic properties of complexes incorporating picolinic acid derivatives have been investigated. For example, dinuclear Ni(II) complexes with these derivatives display unique magnetic interactions, indicating potential applications in the field of magnetism and materials science (Zheng et al., 2010).

Safety And Hazards

6-(Ethoxycarbonyl)picolinic acid is classified as potentially harmful if swallowed and can cause serious eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, and not to breathe dust .

Future Directions

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral abilities . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for research into 6-(Ethoxycarbonyl)picolinic acid and related compounds.

properties

IUPAC Name

6-ethoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-3-4-6(10-7)8(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCXAUVIKVGIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393978
Record name 6-(Ethoxycarbonyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Ethoxycarbonyl)picolinic acid

CAS RN

21855-16-3
Record name 2-Ethyl 2,6-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21855-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Ethoxycarbonyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Pyridinedicarboxylic acid, 2-ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Steel - 2016 - stax.strath.ac.uk
Catalytic photochemical water oxidation is one of the key problems in the development of both the generation of solar fuels and renewable chemical feed stocks. One of the leading …
Number of citations: 0 stax.strath.ac.uk
S Pote - 2019 - scholarcommons.sc.edu
Antimicrobial resistance has become an alarming public health concern since early 2000’s. Infections caused by multidrug resistant bacteria not only increase the mortality rate but also …
Number of citations: 2 scholarcommons.sc.edu

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